Cas no 158654-89-8 (tert-Butyl 4-(1H-Imidazol-1-yl)piperidine-1-carboxylate)

Tert-Butyl 4-(1H-Imidazol-1-yl)piperidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its structure combines a piperidine core with an imidazole moiety, offering reactivity for further functionalization. The tert-butoxycarbonyl (Boc) protecting group enhances stability during synthetic processes while allowing selective deprotection under mild acidic conditions. This compound is valued for its role in constructing nitrogen-containing heterocycles, often utilized in drug discovery for its potential bioactivity. High purity and consistent quality make it suitable for research and development, particularly in medicinal chemistry where precise molecular modifications are critical. Its synthetic utility and stability under standard handling conditions contribute to its widespread use.
tert-Butyl 4-(1H-Imidazol-1-yl)piperidine-1-carboxylate structure
158654-89-8 structure
Product Name:tert-Butyl 4-(1H-Imidazol-1-yl)piperidine-1-carboxylate
CAS No:158654-89-8
MF:C13H21N3O2
MW:251.324743032455
CID:108955
PubChem ID:22662911
Update Time:2025-06-10

tert-Butyl 4-(1H-Imidazol-1-yl)piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1-Piperidinecarboxylicacid, 4-(1H-imidazol-1-yl)-, 1,1-dimethylethyl ester
    • tert-butyl 4-imidazol-1-ylpiperidine-1-carboxylate
    • 1N-tert-BUTOXYCARBONYL-4-(1H-IMIDAZOL-1-YL)-PIPERIDINE
    • 4-imidazol-1-yl-piperidine-1-carboxylic acid tert-butyl ester
    • tert-Butyl4-(1H-imidazol-1-yl)piperidine-1-carboxylate
    • FT-0723155
    • DTXSID40627396
    • SCHEMBL950789
    • 158654-89-8
    • YLFYBXKESJJUMP-UHFFFAOYSA-N
    • tert-BUTOXYCARBONYL-4-(1H-IMIDAZOL-1-YL)-PIPERIDINE
    • TERT-BUTYL 4-(1H-IMIDAZOL-1-YL)PIPERIDINE-1-CARBOXYLATE
    • tert-Butyl 4-(1H-Imidazol-1-yl)piperidine-1-carboxylate
    • Inchi: 1S/C13H21N3O2/c1-13(2,3)18-12(17)15-7-4-11(5-8-15)16-9-6-14-10-16/h6,9-11H,4-5,7-8H2,1-3H3
    • InChI Key: YLFYBXKESJJUMP-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCC(CC1)N1C=NC=C1)=O

Computed Properties

  • Exact Mass: 251.16300
  • Monoisotopic Mass: 251.16337692g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 293
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 47.4Ų

Experimental Properties

  • PSA: 47.36000
  • LogP: 2.39300

tert-Butyl 4-(1H-Imidazol-1-yl)piperidine-1-carboxylate Security Information

tert-Butyl 4-(1H-Imidazol-1-yl)piperidine-1-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B816800-1mg
tert-Butyl 4-(1H-Imidazol-1-yl)piperidine-1-carboxylate
158654-89-8
1mg
$ 50.00 2022-06-06
TRC
B816800-2mg
tert-Butyl 4-(1H-Imidazol-1-yl)piperidine-1-carboxylate
158654-89-8
2mg
$ 65.00 2022-06-06
TRC
B816800-10mg
tert-Butyl 4-(1H-Imidazol-1-yl)piperidine-1-carboxylate
158654-89-8
10mg
$ 80.00 2022-06-06

Additional information on tert-Butyl 4-(1H-Imidazol-1-yl)piperidine-1-carboxylate

Professional Introduction to Tert-Butyl 4-(1H-Imidazol-1-yl)piperidine-1-carboxylate (CAS No. 158654-89-8)

Tert-Butyl 4-(1H-Imidazol-1-yl)piperidine-1-carboxylate, identified by the chemical compound code CAS No. 158654-89-8, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of piperidine derivatives, which are well-documented for their diverse biological activities and potential therapeutic applications. The structural integration of a tert-butyl group, an imidazole moiety, and a piperidine ring endows this molecule with unique chemical and pharmacological properties, making it a valuable scaffold for drug discovery and development.

The tert-butyl group at the carbon-1 position of the piperidine ring contributes to steric hindrance, which can modulate the binding affinity and selectivity of the compound towards biological targets. This feature is particularly advantageous in designing molecules with improved pharmacokinetic profiles, such as enhanced solubility and reduced metabolic degradation. Additionally, the imidazole ring is a common pharmacophore found in numerous bioactive compounds, including antiviral, anti-inflammatory, and anticancer agents. Its presence in Tert-butyl 4-(1H-Imidazol-1-yl)piperidine-1-carboxylate suggests potential interactions with various biological receptors and enzymes, thereby expanding its therapeutic scope.

In recent years, there has been a surge in research focused on developing novel piperidine-based compounds due to their versatility in modulating biological pathways. Studies have demonstrated that piperidine derivatives can exhibit inhibitory effects on enzymes such as kinases and phosphodiesterases, which are implicated in numerous diseases. The incorporation of an imidazole moiety further enhances the compound's potential by introducing additional hydrogen bonding capabilities and electronic properties that can interact with target proteins. This dual functionality makes Tert-butyl 4-(1H-Imidazol-1-yl)piperidine-1-carboxylate a promising candidate for further investigation in medicinal chemistry.

One of the most compelling aspects of this compound is its potential application in the development of small-molecule inhibitors for therapeutic targets. For instance, research has indicated that piperidine-based imidazoles can selectively inhibit certain kinases involved in cancer progression. The tert-butyl group not only provides steric bulk but also helps to stabilize the molecule in vitro and in vivo, ensuring better bioavailability and prolonged activity. Furthermore, the piperidine ring itself is known to enhance binding affinity by forming multiple hydrogen bonds with aromatic residues in protein targets.

The synthesis of Tert-butyl 4-(1H-Imidazol-1-yl)piperidine-1-carboxylate involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. The introduction of the imidazole ring typically involves condensation reactions between appropriate precursors under acidic or basic catalysis. Subsequent functionalization at the piperidine nitrogen with a tert-butyl ester group further refines the molecular structure. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have also been employed to streamline the synthesis process and improve efficiency.

From a pharmacological perspective, Tert-butyl 4-(1H-Imidazol-1-yl)piperidine-1-carboxylate exhibits intriguing properties that make it suitable for drug development. Preliminary computational studies have suggested that this compound can bind effectively to various protein targets with high affinity. The combination of steric hindrance provided by the tert-butyl group and hydrogen bonding capabilities from the imidazole ring allows for optimal interactions with biological receptors. These interactions are critical for modulating signaling pathways associated with diseases such as cancer, inflammation, and neurological disorders.

Recent advancements in drug discovery methodologies have enabled researchers to explore the potential of Tert-butyl 4-(1H-Imidazol-1-yl)piperidine-1-carboxylate more comprehensively. High-throughput screening (HTS) techniques have been utilized to identify its binding affinity towards a wide range of targets, while molecular dynamics simulations have provided insights into its binding mode and conformational flexibility. These studies not only validate its therapeutic potential but also guide further optimization efforts aimed at improving efficacy and minimizing side effects.

The role of computational chemistry in designing novel drug candidates cannot be overstated. By leveraging molecular modeling tools, researchers can predict how modifications to the structure of Tert-butyl 4-(1H-Imidazol-1-yl)piperidine-1-carboxylate will affect its biological activity. For example, altering the size or electronic properties of the tert-butyl group or exploring different substituents on the imidazole ring can lead to compounds with enhanced potency or selectivity. Such virtual screening approaches significantly reduce the time and cost associated with experimental trials while accelerating the drug discovery process.

In conclusion,Tert-butyl 4-(1H-imidazol - 1 - yl) piperidine - 1 - carboxylic acid ester (CAS No .158654 -89 -8) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities . The synergistic interplay between its constituent parts—the steric influence ofthe tert - buty lgroup ,the hydrogen bonding capacityofthe im idazole moiety ,andthe versatile piper idine scaffold—makes it an attractive candidate for further therapeutic exploration . As research continuesto uncover new applicationsforthis compound ,it holds great promiseforcontributingtothe developmentofnovel therapeutics that address unmet medical needs .

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